Cas no 2227793-43-1 (rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid)

rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid
- rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
- 2227793-43-1
- EN300-1972435
-
- インチ: 1S/C13H14F2O3/c1-13(2)9(10(13)11(16)17)7-5-3-4-6-8(7)18-12(14)15/h3-6,9-10,12H,1-2H3,(H,16,17)/t9-,10+/m1/s1
- InChIKey: UCJIOMDYUCIPEW-ZJUUUORDSA-N
- ほほえんだ: FC(OC1C=CC=CC=1[C@@H]1[C@@H](C(=O)O)C1(C)C)F
計算された属性
- せいみつぶんしりょう: 256.09110063g/mol
- どういたいしつりょう: 256.09110063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 46.5Ų
rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972435-0.1g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 0.1g |
$1081.0 | 2023-09-16 | ||
Enamine | EN300-1972435-0.5g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 0.5g |
$1180.0 | 2023-09-16 | ||
Enamine | EN300-1972435-5.0g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1972435-5g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 5g |
$3562.0 | 2023-09-16 | ||
Enamine | EN300-1972435-1.0g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 1g |
$1229.0 | 2023-06-01 | ||
Enamine | EN300-1972435-0.05g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 0.05g |
$1032.0 | 2023-09-16 | ||
Enamine | EN300-1972435-0.25g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 0.25g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1972435-10.0g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1972435-2.5g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 2.5g |
$2408.0 | 2023-09-16 | ||
Enamine | EN300-1972435-10g |
rac-(1R,3R)-3-[2-(difluoromethoxy)phenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
2227793-43-1 | 10g |
$5283.0 | 2023-09-16 |
rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報
Introduction to rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2227793-43-1)
rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2227793-43-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring, a difluoromethoxy group, and a carboxylic acid moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of extensive study.
The difluoromethoxy group is particularly noteworthy due to its ability to modulate the pharmacological properties of the molecule. Fluorine atoms are known for their strong electron-withdrawing effects, which can influence the reactivity and stability of organic compounds. In the context of rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid, the presence of this group may enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.
The cyclopropane ring is another key structural feature of this compound. Cyclopropanes are three-membered cyclic alkanes that exhibit unique chemical properties due to their high ring strain. This strain can lead to increased reactivity and can be exploited in the design of bioactive molecules. In rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid, the cyclopropane ring may contribute to its binding affinity and selectivity for specific biological targets.
The carboxylic acid moiety is essential for the compound's potential as a therapeutic agent. Carboxylic acids are known for their ability to form hydrogen bonds and participate in various biological interactions. In medicinal chemistry, carboxylic acids are often used as functional groups in drug molecules due to their favorable pharmacokinetic properties and ability to modulate biological activity.
Recent studies have explored the potential applications of rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid in various therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a crucial role in many diseases, including arthritis, asthma, and cardiovascular disorders. The unique combination of structural features in rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid may enable it to effectively inhibit pro-inflammatory pathways and reduce inflammation.
Another area of interest is its potential as an antiviral agent. Viral infections pose significant global health challenges, and the development of new antiviral drugs is a critical area of research. Studies have shown that compounds with similar structural features to rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid can exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The presence of the difluoromethoxy group and the cyclopropane ring may contribute to its antiviral properties by interfering with viral replication processes.
In addition to its therapeutic potential, rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been studied for its use in chemical synthesis and materials science. The unique reactivity of the cyclopropane ring makes it an attractive building block for the synthesis of more complex molecules. Furthermore, the compound's stability and functional groups make it suitable for use in various materials applications, such as coatings and polymers.
The synthesis of rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported using several methods. One common approach involves the reaction of a difluoromethoxy-substituted benzaldehyde with a suitable cyclopropyl carbinol derivative followed by oxidation to form the carboxylic acid. The racemic nature of the compound can be controlled through stereoselective synthesis techniques, allowing for the preparation of enantiomerically pure forms if desired.
Despite its promising properties, further research is needed to fully understand the biological activity and safety profile of rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid. Preclinical studies are currently underway to evaluate its efficacy and toxicity in various disease models. These studies will provide valuable insights into its potential as a therapeutic agent and guide future drug development efforts.
In conclusion, rac-(1R,3R)-3-2-(difluoromethoxy)phenyl-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2227793-43-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its therapeutic applications and chemical synthesis capabilities.
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